molecular formula C14H15NO2S B13792061 Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-

Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-

Cat. No.: B13792061
M. Wt: 261.34 g/mol
InChI Key: SNWYTRSEDYSEAB-UHFFFAOYSA-N
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Description

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is an organic compound with a complex structure that includes an ethoxyphenyl group, a thiazole ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone typically involves the reaction of 4-ethoxyacetophenone with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Ethoxyacetophenone: A simpler structure with similar functional groups.

    1-(4-Ethoxyphenyl)ethanone: Lacks the thiazole ring but shares the ethoxyphenyl and ethanone moieties.

    2-(4-Ethoxyphenyl)-4-methylthiazole: Similar thiazole structure but different substitution pattern.

Uniqueness

1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is unique due to the combination of its functional groups and the presence of both the thiazole ring and the ethanone moiety

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

1-[2-(4-ethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H15NO2S/c1-4-17-12-7-5-11(6-8-12)14-15-9(2)13(18-14)10(3)16/h5-8H,4H2,1-3H3

InChI Key

SNWYTRSEDYSEAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C

Origin of Product

United States

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